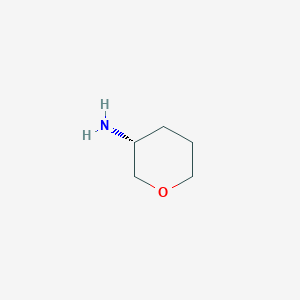

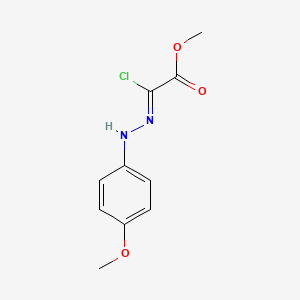

![molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3](/img/structure/B1313062.png)

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-” is a derivative of glycine, which is a nonessential amino acid and is also known as 2-Aminoacetic acid . Glycine plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .

Aplicaciones Científicas De Investigación

1. Interaction with Glycine Receptors

Ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride, a compound related to Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, has been studied for its potential affinity to the glycine-binding site of the NMDA receptor. This molecule exhibits a Z-configuration with three Cl⋯H–N bonds, deemed crucial for understanding the ligand-receptor interaction within the glycine-binding site. The structural analysis provides insights into the ligand-receptor interaction model, crucial for pharmacological interventions targeting glycine receptors (Karolak‐Wojciechowska et al., 2000).

2. Organogelating Properties

Amino acid-functionalized triphenylenes, including a derivative with a glycine side-chain, demonstrate intriguing organogelating behaviors. These derivatives form gels in various organic solvents, with the glycine derivative specifically gelling chloroform. This property is of interest due to the hole-transporting capabilities of triphenylene liquid crystals, hinting at potential applications in organic electronic devices (Meegan et al., 2017).

3. Environmental Impact and Transport

Glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, related to the query compound, have been assessed for their environmental impact, focusing on their transport through soil via preferential flow. Understanding the behavior of these compounds in agricultural settings is crucial for evaluating their environmental footprint and potential for contaminating groundwater (Malone et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVXVAPJICBEFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCNCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437250 |

Source

|

| Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |

CAS RN |

53492-40-3 |

Source

|

| Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)